methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate
Description
Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate is a synthetic glycinate ester featuring a 3,5-dimethylphenyl group and a phenylsulfonyl moiety.
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3,5-dimethylanilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-9-14(2)11-15(10-13)18(12-17(19)22-3)23(20,21)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJOUTNLDKWAHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of 3,5-dimethylphenylamine with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with methyl glycinate under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate has been explored for its potential therapeutic effects. Its structure suggests that it may act as an inhibitor for specific enzymes or receptors involved in various diseases.
- Case Study: Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, studies on sulfonamide derivatives have demonstrated their ability to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors .
Biological Research
The compound is being investigated for its role as a ligand in biochemical assays. Its ability to interact with biological targets makes it a candidate for further exploration in drug development.
- Case Study: In a study focusing on enzyme inhibition, this compound was evaluated for its binding affinity to specific proteins. Results showed significant binding interactions, suggesting potential use as a lead compound for therapeutic development .
Industrial Applications
In industrial settings, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows it to be utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The glycinate moiety may also play a role in modulating the compound’s biological effects by interacting with cellular receptors and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Lipophilicity
The position of substituents on the phenyl ring significantly impacts activity and stability. For example:
- Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate (CAS 591727-43-4) differs by having 2,5-dimethylphenyl substitution, which may reduce steric hindrance compared to the 3,5-dimethyl analog .
- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (from ) demonstrates high photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), attributed to the electron-withdrawing properties of substituents and optimal lipophilicity .
Table 1: Key Structural and Functional Comparisons
*Hypothetical structure based on analogs; †Estimated based on methyl N-(2,5-dimethylphenyl) analog .
Functional Group Modifications
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., sulfonyl) and lipophilic substituents (e.g., 3,5-dimethylphenyl) are critical for biological activity, as seen in PET inhibitors and fungicides .
- Synthetic Accessibility : Microwave-assisted synthesis (used in ) could optimize the production of the target compound, improving yield and purity .
Biological Activity
Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate is a glycine derivative with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₉N₃O₄S
- Molecular Weight : Approximately 333.4 g/mol
- Functional Groups : Methyl ester, phenylsulfonyl group, and a dimethylphenyl substituent.
The compound's unique structure contributes to its diverse biological activities, particularly in the fields of anti-inflammatory and analgesic research.
This compound interacts with various biomolecules, potentially modulating the activity of enzymes and receptors. The phenylsulfonyl group is crucial for binding to specific targets, which may lead to inhibition or activation of biological pathways. The glycine moiety enhances its bioactivity by facilitating interactions with cellular receptors .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy can be summarized as follows:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 µM | Gram-negative bacteria |
| Escherichia coli | 0.21 µM | Gram-negative bacteria |
| Candida albicans | 0.83 µM | Fungal |
These results highlight its potential as an antimicrobial agent, particularly against resistant strains .
Anti-inflammatory and Analgesic Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a mechanism for pain relief and inflammation reduction.
Case Studies and Research Findings
- In Vitro Studies :
-
Molecular Docking Studies :
- Molecular docking simulations demonstrated that the compound forms stable interactions with key residues in target proteins such as DNA gyrase and MurD. These interactions involve hydrogen bonds and hydrophobic contacts, indicating a strong potential for inhibiting bacterial growth through targeted binding .
Applications in Drug Development
The promising biological activities of this compound make it a valuable candidate for drug development. Its roles in antimicrobial therapy and anti-inflammatory treatments suggest that further research could lead to new therapeutic agents targeting infections and inflammatory diseases.
Q & A
Q. What synthetic methodologies are recommended for preparing methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate?
A two-step synthesis is typically employed:
- Step 1 : React methyl glycinate hydrochloride with phenylsulfonyl chloride under basic conditions (e.g., NaHCO₃) to form the sulfonamide intermediate.
- Step 2 : Introduce the 3,5-dimethylphenyl group via N-arylation using a copper-catalyzed Ullmann coupling or palladium-mediated Buchwald-Hartwig reaction. Purification via column chromatography and structural confirmation by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical. Microwave-assisted synthesis (as in ) may enhance reaction efficiency .
Q. How is the structure of this compound validated experimentally?
- NMR Spectroscopy : ¹H NMR confirms substituent integration (e.g., aromatic protons for 3,5-dimethylphenyl at δ 6.7–7.1 ppm). DEPT-135 distinguishes CH₂ and CH₃ groups in the glycinate backbone.
- X-ray Crystallography : Resolve crystal packing and bond geometries (e.g., highlights meta-substituent effects on molecular conformation).
- FTIR : Identify sulfonyl (SO₂, ~1350 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functional groups .
Q. What is the mechanism of its photosynthesis-inhibiting activity?
The compound disrupts Photosystem II (PSII) by binding to the D1 protein, blocking electron transport from QA to QB. Methodology:
- Spinach Chloroplast Assays : Measure oxygen evolution rates or chlorophyll fluorescence quenching (e.g., IC₅₀ ~10 µM as in ).
- Competitive Binding Studies : Compare inhibition with known PSII herbicides (e.g., atrazine) to confirm target specificity .
Advanced Research Questions
Q. How do meta-substituents influence its biological activity and solid-state geometry?
- Biological Activity : Electron-withdrawing groups (e.g., -CF₃) enhance binding affinity by increasing electron deficiency at the anilide ring ( ).
- Crystal Packing : Meta-substituents like -CH₃ ( ) induce steric effects, altering torsion angles and hydrogen-bonding networks. Use single-crystal X-ray diffraction to correlate substituent position with lattice parameters (e.g., space group, unit cell dimensions) .
Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?
Contradictions may arise from competing electronic (Hammett σ) vs. lipophilic (logP) effects. Strategies:
- Multivariate Analysis : Apply QSAR models to separate electronic and hydrophobic contributions.
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., -F, -OCH₃) and test PSII inhibition.
- Computational Docking : Simulate binding poses to identify critical interactions (e.g., hydrogen bonds with His215 in D1 protein) .
Q. What experimental approaches resolve discrepancies in crystallographic data?
- Disorder/Twinning : Refine using SHELXL ( ) with TWIN/BASF commands.
- Validation Tools : Cross-check with PLATON/ADDSYM for symmetry mismatches.
- DFT Optimization : Compare experimental bond lengths/angles with B3LYP/6-31G* calculations to detect anomalies .
Q. How can computational methods predict its environmental fate and toxicity?
- EPI Suite : Estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials.
- Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments (e.g., ester cleavage to glycine derivatives).
- Ecotoxicology : Use ECOSAR to predict aquatic toxicity (e.g., LC₅₀ for Daphnia magna) .
Q. What optimization strategies improve reproducibility in PET inhibition assays?
- Chloroplast Preparation : Standardize isolation buffers (e.g., 0.4 M sucrose, 50 mM HEPES, pH 7.8) and light intensity (1000 µmol photons·m⁻²·s⁻¹).
- Dose-Response Curves : Use Hill equation analysis to determine cooperativity (nH values).
- Controls : Include DCMU (positive control) and solvent-only blanks to normalize data .
Q. How can non-specific binding in bioassays be mitigated?
Q. What advanced techniques analyze substituent electronic effects on reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
